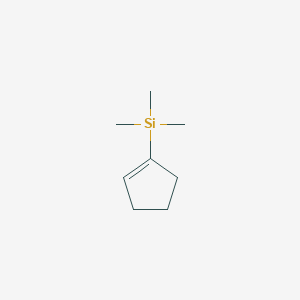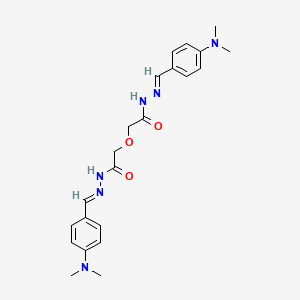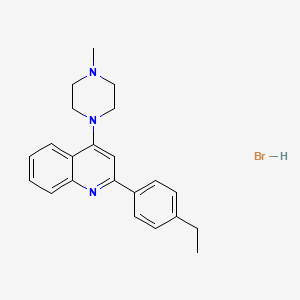
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol . This compound is known for its unique structure, which includes a cyclohexanone oxime moiety and a 2-chlorophenyl carbamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime typically involves the reaction of cyclohexanone oxime with 2-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxime group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions may influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(N-(2,4,5-Trichlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(2,5-Dichlorophenyl)carbamoyl)cyclohexanone oxime
Uniqueness
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Numéro CAS |
107840-17-5 |
|---|---|
Formule moléculaire |
C13H15ClN2O2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
(cyclohexylideneamino) N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-8-4-5-9-12(11)15-13(17)18-16-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H,15,17) |
Clé InChI |
YZUVWOUXMFFAQG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NOC(=O)NC2=CC=CC=C2Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B11946188.png)





![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)







